molecular formula C22H28N4O4 B2670729 N1-allyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877633-54-0

N1-allyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2670729
M. Wt: 412.49
InChI Key: GNJSZBSZDDPDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is widely used in various scientific studies due to its unique properties and potential applications.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound structurally related to the requested chemical, demonstrates significant efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures. Such advancements are crucial for synthesizing pharmaceutically relevant building blocks, highlighting the potential of oxalamide derivatives in catalytic systems (Bhunia, Kumar, & Ma, 2017).

Novel Derivatives Synthesis and Pharmacological Evaluation

A series of novel derivatives related to the chemical structure have been synthesized and evaluated for their antidepressant and antianxiety activities. Such research underscores the potential of these compounds in developing new therapeutic agents. By starting from 2-acetylfuran and undergoing various chemical transformations, these derivatives exhibit significant activity in behavioral models, suggesting their utility in treating depression and anxiety disorders (Kumar et al., 2017).

Bioactivity and Synthesis of Benzoxazine and Aminomethyl Derivatives

Benzoxazine and aminomethyl derivatives, which share a structural resemblance with the query compound, have shown cytotoxicity against cancer cell lines in vitro. The synthesis of these compounds from eugenol and their subsequent biological activity evaluation underline the potential of such structures in cancer research. Specifically, their toxicity in brine shrimp lethality tests suggests further exploration of their bioactive properties (Rudyanto et al., 2014).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-3-10-23-21(27)22(28)24-16-19(20-5-4-15-30-20)26-13-11-25(12-14-26)17-6-8-18(29-2)9-7-17/h3-9,15,19H,1,10-14,16H2,2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJSZBSZDDPDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC=C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

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